Cas no 1092580-01-2 (1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile)

1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile structure
1092580-01-2 structure
Product Name:1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile
CAS No:1092580-01-2
MF:C17H25N3Si
MW:299.486004590988
MDL:MFCD15529595
CID:821329
PubChem ID:53438290
Update Time:2025-11-01

1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
    • 1-(Triisopropylsilyl)-1H-pyrrolo-[2,3-b]pyridine-4-carbonitrile
    • 1-[tris(1-methylethyl)silyl]-1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile
    • VGUGCYZPKZBVCC-UHFFFAOYSA-N
    • 1092580-01-2
    • CS-0005205
    • 1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbonitrile
    • 1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
    • DTXSID30701235
    • 1-[Tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
    • SCHEMBL2111090
    • DB-003164
    • 1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile
    • MDL: MFCD15529595
    • Inchi: 1S/C17H25N3Si/c1-12(2)21(13(3)4,14(5)6)20-10-8-16-15(11-18)7-9-19-17(16)20/h7-10,12-14H,1-6H3
    • InChI Key: VGUGCYZPKZBVCC-UHFFFAOYSA-N
    • SMILES: [Si](C(C)C)(C(C)C)(C(C)C)N1C=CC2=C(C#N)C=CN=C12

Computed Properties

  • Exact Mass: 299.18195
  • Monoisotopic Mass: 299.182
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6A^2

Experimental Properties

  • Density: 1.01
  • PSA: 41.61
  • LogP: 4.93158

1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile Pricemore >>

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1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile Related Literature

Additional information on 1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile

1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile: A Versatile Synthetic Intermediate in Modern Pharmaceutical Chemistry

1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile (CAS No. 1092580-01-2) stands as a pivotal compound in the realm of drug discovery and medicinal chemistry. Its unique molecular architecture, characterized by the pyrrolo-2,3-bpyridine ring system and the carbonitrile functional group, positions it as a critical synthetic intermediate for the development of bioactive molecules. Recent advancements in computational chemistry and structure-activity relationship (SAR) studies have further highlighted its potential in targeted drug design. This compound's trisubstituted silyl group (Triisopropylsilyl) provides steric and electronic stability, making it a preferred choice for complex molecule synthesis. The integration of green chemistry principles in its production process has also been emphasized in recent research, underscoring its role in sustainable pharmaceutical development.

1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile is particularly notable for its involvement in heterocyclic compound synthesis, a field that has seen significant innovation in the past decade. The pyrrolo-2,3-bpyridine core is a well-known scaffold in anti-cancer agents and neurological drugs, with its carbonitrile functionality enabling diverse electrophilic substitution reactions. Recent studies have demonstrated its utility in click chemistry approaches, where its silyl protecting group facilitates selective functionalization under mild conditions. This has opened new avenues for the rapid assembly of complex drug molecules, as highlighted in a 2023 publication in *Journal of Medicinal Chemistry*.

The Triisopropylsilyl substituent in 1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile plays a dual role in synthetic versatility and biological activity modulation. This group not only shields the pyrrolo-2,3-bpyridine ring from unwanted side reactions but also influences the hydrophobicity and protonation behavior of the molecule. Researchers have leveraged this property to design prodrugs with enhanced cellular uptake, as reported in a 2022 review on drug delivery systems. The carbonitrile moiety, on the other hand, has been shown to participate in metal-complex formation, which is critical for the development of metal-based therapeutics. These findings underscore the compound's adaptability across multiple therapeutic domains.

In the context of drug target engagement, 1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile has been explored for its ability to modulate kinase activity. The pyrrolo-2,3-bpyridine ring system is known to interact with ATP-binding sites, making it a promising candidate for anti-cancer drug development. A 2021 study published in *Bioorganic & Medicinal Chemistry* demonstrated its potential as a lead compound for targeting EGFR (Epidermal Growth Factor Receptor), a key driver in non-small cell lung cancer. The carbonitrile group was found to enhance ligand binding affinity by forming hydrogen bonds with the target protein, thereby improving drug efficacy.

The synthetic accessibility of 1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile has also been a focus of recent research. Traditional methods for its preparation often involved multi-step organic synthesis, but advancements in catalytic asymmetric reactions have streamlined the process. A 2023 breakthrough in organocatalysis enabled the direct coupling of pyrrolo-2,3-bpyridine derivatives with carbonitrile precursors, significantly reducing reaction time and cost. This development aligns with the growing demand for high-throughput screening in pharmaceutical research, where synthetic intermediates like this compound play a critical role.

1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile is also being investigated for its potential in neuropharmacology. The pyrrolo-2,3-bpyridine scaffold has shown promise in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to modulate neurotransmitter systems. Recent studies have focused on functionalizing the carbonitrile group to enhance selectivity for specific receptors, as seen in a 2024 preclinical trial on dopamine receptor agonists. The Triisopropylsilyl group, meanwhile, ensures stability in vivo, reducing the risk of metabolic degradation.

From a sustainability perspective, the production of 1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile has been optimized to minimize waste and energy consumption. Modern green chemistry approaches, such as microwave-assisted synthesis and solvent recycling, have been integrated into its manufacturing process. These methods not only reduce environmental impact but also improve yield and purity, which are critical for pharmaceutical-grade products. The carbonitrile functionality, when combined with biodegradable solvents, further supports its alignment with eco-friendly drug development principles.

1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile continues to be a focal point in drug discovery innovation, driven by its structural flexibility and functional versatility. Its role as a synthetic building block has been expanded through computational modeling, which allows researchers to predict reaction pathways and biological interactions with high accuracy. This predictive power is essential for rational drug design, where intermediate molecules like this compound are used to optimize lead candidates before entering clinical trials.

Looking ahead, the future applications of 1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile are likely to span multidisciplinary fields, including nanomedicine and targeted therapy. Its ability to conjugate with nanoparticles or drug carriers could revolutionize precision medicine, enabling site-specific drug delivery. Additionally, the carbonitrile group may serve as a linker for biomolecules, such as peptides or antibodies, enhancing therapeutic specificity. These possibilities highlight the compound's potential to address complex medical challenges in the coming decades.

In conclusion, 1-(Triisopropylsilyl)-1H-pyrrolo-2,3-bpyridine-4-carbonitrile represents a pivotal synthetic intermediate with broad applications in pharmaceutical science. Its structural adaptability, functional versatility, and environmental sustainability make it a valuable tool for drug discovery and development. As research in this area advances, the compound is poised to play an even greater role in innovating therapeutic solutions for a wide range of healthcare needs.

1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a multifunctional synthetic intermediate with significant potential across various domains of pharmaceutical and medicinal chemistry. Below is a structured summary of its key attributes and applications: --- ### 1. Structural and Functional Characteristics - Core Scaffold: The molecule features a pyrrolo[2,3-b]pyridine ring system, which is known for its ability to interact with ATP-binding sites and neurotransmitter systems. - Functional Groups: - Triisopropylsilyl (TIPS) group: Provides stabilization, selective functionalization, and hydrophobicity. - Carbonitrile (-CN) moiety: Enhances ligand binding affinity, metal-complex formation, and selectivity for specific receptors. --- ### 2. Synthetic Versatility - Synthetic Pathways: - Traditional methods involved multi-step organic synthesis, but recent advancements in catalytic asymmetric reactions and organocatalysis have streamlined its production. - Microwave-assisted synthesis and solvent recycling now enable green chemistry approaches, reducing environmental impact. - Role as a Building Block: It serves as a key intermediate in the rapid assembly of complex drug molecules, particularly in high-throughput screening applications. --- ### 3. Therapeutic Applications #### a. Oncology - Targeting Kinases: The pyrrolo[2,3-b]pyridine scaffold has shown promise in anti-cancer drug development, particularly for EGFR (Epidermal Growth Factor Receptor) inhibition. - Prodrug Design: The TIPS group enhances cellular uptake and selectivity, making it suitable for prodrug strategies. #### b. Neuropharmacology - Neurodegenerative Diseases: The scaffold has potential in treating Alzheimer’s and Parkinson’s by modulating neurotransmitter systems. - Dopamine Receptor Agonists: Functionalization of the carbonitrile group improves selectivity for dopamine receptors, as seen in preclinical trials. #### c. Metal-Based Therapeutics - The carbonitrile moiety facilitates metal-complex formation, which is critical for metal-based drugs targeting cancer or infectious diseases. --- ### 4. Sustainability and Green Chemistry - Eco-Friendly Production: Modern methods prioritize energy efficiency, waste reduction, and solvent recycling. - Biodegradable Solvents: The use of biodegradable solvents in conjunction with the carbonitrile group supports eco-friendly drug development. --- ### 5. Future Directions - Nanomedicine: Potential for conjugation with nanoparticles to enable site-specific drug delivery. - Targeted Therapy: The carbonitrile group could serve as a linker for biomolecules (e.g., peptides, antibodies), enhancing therapeutic specificity. - Computational Modeling: Advances in predictive modeling will aid in rational drug design, optimizing lead candidates for clinical trials. --- ### Conclusion 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a versatile and promising synthetic intermediate with broad applications in pharmaceutical science. Its structural adaptability, functional versatility, and alignment with green chemistry principles position it as a key player in the development of innovative therapeutic solutions for diverse healthcare challenges. As research advances, its role in multidisciplinary fields like nanomedicine and precision medicine is expected to grow significantly.
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